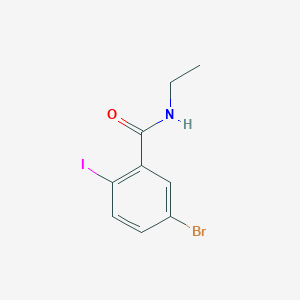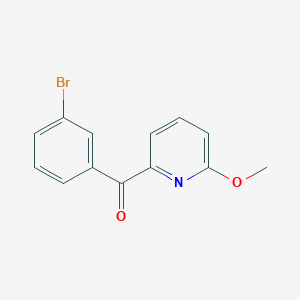
2-(3-Bromobenzoyl)-6-methoxypyridine
Descripción general
Descripción
2-(3-Bromobenzoyl)-6-methoxypyridine, also known as 3-bromo-6-methoxy-pyridine-2-carboxylic acid, is a chemical compound used in a variety of scientific research and laboratory experiments. It is a derivative of the pyridine family, and is typically used as a building block for other compounds. This compound is also known for its wide range of applications in organic synthesis, medicinal chemistry, and other scientific research fields.
Aplicaciones Científicas De Investigación
Novel Anticancer Activity
A study by Kong et al. (2018) demonstrated that naphthyridine derivatives, which are structurally related to 2-(3-bromobenzoyl)-6-methoxypyridine, exhibit significant anticancer activities. A specific compound, identified as 3u, showed promising results against human melanoma A375 cells by inducing necroptosis at low concentrations and apoptosis at high concentrations. This bifunctional activity suggests potential for melanoma treatment, highlighting the importance of structural moieties similar to 2-(3-bromobenzoyl)-6-methoxypyridine in cancer research (Q. Kong, Jianxin Lv, Shengjiao Yan, Kwen-Jen Chang, Guanlin Wang, 2018).
Photodynamic Therapy Applications
Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine derivative with exceptional singlet oxygen quantum yield, indicating its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy. This research underscores the versatility of compounds with bromo and methoxy groups, akin to 2-(3-bromobenzoyl)-6-methoxypyridine, in developing treatments that leverage light-activated processes for cancer therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Antibacterial Activity
Khan (2017) investigated a heterocyclic compound synthesized from a reaction involving a chalcone similar in structure to 2-(3-bromobenzoyl)-6-methoxypyridine. The compound exhibited significant antibacterial properties, providing insights into how modifications in the chemical structure can enhance antibacterial efficacy. This study contributes to the understanding of developing new antibacterial agents using structural frameworks related to 2-(3-bromobenzoyl)-6-methoxypyridine (Salman A. Khan, 2017).
Development of Bone Turnover Models
Hutchinson et al. (2003) identified a compound with a methoxypyridine group as a potent antagonist for the alpha(v)beta(3) receptor, indicating its potential in preventing and treating osteoporosis. This study exemplifies how the chemical structure related to 2-(3-bromobenzoyl)-6-methoxypyridine can be pivotal in developing therapeutic agents targeting bone diseases (J. Hutchinson, W. Halczenko, K. Brashear, et al., 2003).
Propiedades
IUPAC Name |
(3-bromophenyl)-(6-methoxypyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c1-17-12-7-3-6-11(15-12)13(16)9-4-2-5-10(14)8-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMJTUWHPNDVFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromobenzoyl)-6-methoxypyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



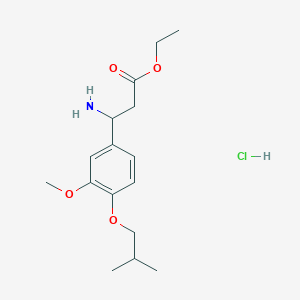
![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride](/img/structure/B1532161.png)
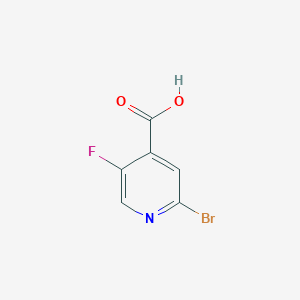
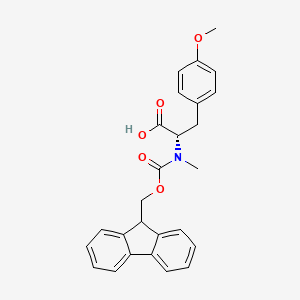
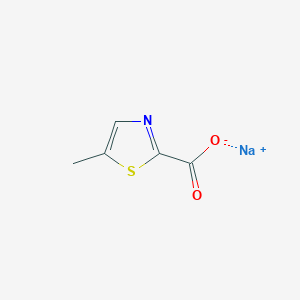
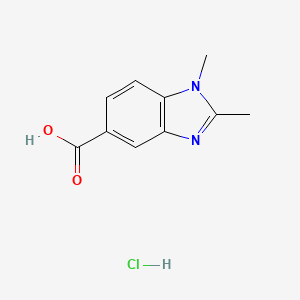
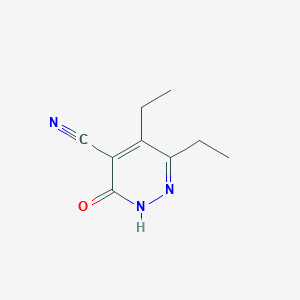
![N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride](/img/structure/B1532173.png)
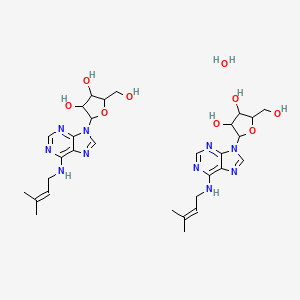
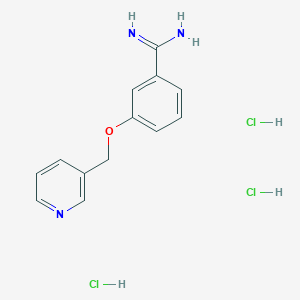
![2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate](/img/structure/B1532177.png)
![3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1532178.png)
![2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride](/img/structure/B1532179.png)
